N~2~-(4-ethoxyphenyl)-5-nitro-6-(piperidin-1-yl)pyrimidine-2,4-diamine
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Overview
Description
N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of an ethoxyphenyl group, a nitro group, and a piperidinyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the pyrimidine ring in the presence of a base.
Incorporation of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Aminopyrimidine Derivatives: Formed through reduction of the nitro group.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N2-(4-METHOXYPHENYL)-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE: Similar structure with a methoxy group instead of an ethoxy group.
N2-(4-CHLOROPHENYL)-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
N2-(4-ETHOXYPHENYL)-5-NITRO-6-(PIPERIDIN-1-YL)PYRIMIDINE-2,4-DIAMINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the nitro group and piperidinyl group further enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H22N6O3 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-N-(4-ethoxyphenyl)-5-nitro-6-piperidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H22N6O3/c1-2-26-13-8-6-12(7-9-13)19-17-20-15(18)14(23(24)25)16(21-17)22-10-4-3-5-11-22/h6-9H,2-5,10-11H2,1H3,(H3,18,19,20,21) |
InChI Key |
RCBYAAUVPFGNNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCCC3)[N+](=O)[O-])N |
Origin of Product |
United States |
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